RHPP+ ion Chloride

Description

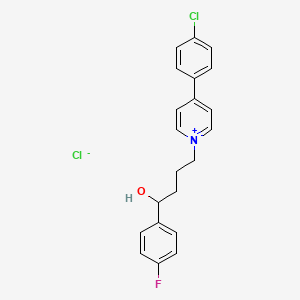

RHPP+ ion Chloride (CAS No. 154440-77-4), chemically designated as 4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium chloride, is a quaternary ammonium compound and a documented metabolite of haloperidol, a widely used antipsychotic agent . Structurally, it features a pyridinium core substituted with chlorophenyl and fluorophenyl groups, along with a hydroxylated butyl chain. Its synthesis and characterization are critical for understanding its pharmacokinetic behavior and interactions with cellular targets.

Properties

Molecular Formula |

C21H20Cl2FNO |

|---|---|

Molecular Weight |

392.3 g/mol |

IUPAC Name |

4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol;chloride |

InChI |

InChI=1S/C21H20ClFNO.ClH/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18;/h3-12,14-15,21,25H,1-2,13H2;1H/q+1;/p-1 |

InChI Key |

JQBJWIZOAZUJFO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RHPP+ ion Chloride involves the reaction of specific organic precursors under controlled conditions. The detailed synthetic route is not widely documented, but it generally involves the formation of the RHPP+ ion followed by its conversion to the chloride salt .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized chemical manufacturing facilities. The process involves multiple steps, including the purification and crystallization of the final product to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions

RHPP+ ion Chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the RHPP+ ion, often facilitated by oxidizing agents.

Reduction: The gain of electrons, typically using reducing agents.

Substitution: Replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Biological Applications

Chloride Ion Transport in Cells

The chloride ion-pumping rhodopsin (ClR) is a significant area of study related to RHPP+ ion chloride. ClR proteins utilize light energy to transport chloride ions across cell membranes, which is crucial for various cellular processes. Research utilizing time-resolved crystallography has revealed the dynamics of ClR during ion transport, showcasing how light triggers the dissociation and diffusion of chloride ions within milliseconds. This mechanism is vital for understanding cellular responses to stimuli and has implications in developing optogenetic tools for manipulating cellular functions .

Fluorescent Probes for Biological Processes

Another notable application involves the development of selective fluorescent probes for detecting chloride ions within lysosomes. The MQAE-MP probe can measure chloride ion concentrations in biological systems, providing insights into lysosomal functions and their role in autophagy. This application is particularly relevant for studying diseases associated with lysosomal dysfunctions, such as neurodegenerative disorders .

Optogenetics

Light-Driven Ion Pumps

This compound plays a critical role in optogenetics, where light-sensitive proteins are used to control neuronal activity. The ability of chloride-pumping rhodopsins to transport ions upon light activation allows researchers to manipulate neuronal excitability with high precision. This technique has been instrumental in neuroscience research, enabling the study of complex behaviors and neural circuits .

Environmental Monitoring

Detection of Chloride Ions in Water

The environmental impact of chloride ions is significant, particularly concerning water quality. The development of detection technologies for measuring chloride levels in aquatic systems is crucial for assessing pollution and its effects on ecosystems. Various methods have been proposed for detecting chloride ions, including electrochemical sensors and fluorescence-based techniques, which can provide real-time monitoring capabilities .

Mechanism of Action

The mechanism of action of RHPP+ ion Chloride involves its interaction with specific molecular targets and pathways. It can influence cellular processes by modulating the activity of enzymes and receptors. The exact pathways and targets are still under investigation, but it is known to affect ion channels and transporters .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1. Physicochemical and Functional Properties

Key Observations :

- RHPP+’s fluorophenyl group may enhance membrane penetration compared to Diplacine Dichloride.

- QX 314’s dual-channel activity raises questions about assay specificity in chloride channel studies.

Discussion of Contradictions and Limitations

- QX 314 Classification : Despite being listed as a chloride channel inhibitor in provided sources , external literature predominantly identifies it as a sodium channel blocker. This underscores the need for methodological transparency in target validation studies.

- Data Gaps : Structural details and quantitative efficacy metrics (e.g., IC₅₀ values) for Diplacine Dichloride and RHPP+ are absent in the provided evidence, limiting mechanistic comparisons.

Biological Activity

RHPP+ ion chloride (RHPP+ Cl-) is a synthetic compound that has garnered attention in various biological studies due to its unique properties and potential applications. This article explores the biological activity of RHPP+ Cl- through a detailed examination of its mechanisms, effects on cellular processes, and relevant case studies.

The biological activity of RHPP+ Cl- is closely linked to its role as a chloride ion donor. Chloride ions are essential for numerous physiological processes, including enzyme activation, cellular signaling, and maintaining osmotic balance. Research has shown that chloride ions can modulate the activity of several enzymes and influence cellular functions such as:

- Enzyme Activation : Chloride ions are known to enhance the activity of certain enzymes, such as pancreatic alpha-amylase, which requires chloride for optimal function. Mutations affecting chloride binding sites in these enzymes can significantly reduce their activity .

- Cell Signaling : Chloride ions play a critical role in neuronal excitability and neurotransmitter regulation. They are involved in the modulation of GABA and glycine receptors, influencing synaptic transmission and neuronal communication .

- Photochemical Properties : In microbial organisms, chloride ions affect the photochemical properties of sensory rhodopsins, which are crucial for light detection and response .

Biological Effects

The biological effects of RHPP+ Cl- can be categorized into several key areas:

1. Cellular Physiology

Chloride ions are vital for maintaining cellular homeostasis. They regulate cell volume, pH levels, and intracellular signaling pathways. Alterations in chloride concentration can lead to significant physiological changes, including:

- Cell Volume Regulation : Chloride ions help maintain osmotic balance within cells. A decrease in extracellular chloride can lead to cell shrinkage and impaired function .

- Acid-Base Balance : Chloride is involved in buffering systems that regulate pH levels in various cellular compartments.

2. Enzyme Functionality

The presence of RHPP+ Cl- has been shown to enhance the functionality of specific enzymes through chloride ion binding. For instance:

3. Neurotransmission

Chloride ions modulate neurotransmitter systems by influencing the excitability of neurons. The presence of RHPP+ Cl- may enhance or inhibit synaptic responses depending on the chloride concentration:

- GABA Receptors : Increased chloride concentration can potentiate GABAergic inhibition, leading to enhanced neuronal stability.

- Neuronal Excitability : Changes in intracellular chloride levels can alter action potential generation and propagation .

Case Studies

Several case studies highlight the biological implications of chloride ion interactions with various compounds, including RHPP+ Cl-.

Case Study 1: Enzyme Activity Modulation

A study investigating pancreatic alpha-amylase found that mutations affecting chloride binding sites resulted in a dramatic decrease in enzyme activity (up to 450-fold) and altered pH optima. This underscores the critical role of chloride ions in enzyme functionality .

Research on sensory rhodopsin I demonstrated that chloride binding leads to significant shifts in absorption properties. The study established that varying concentrations of chloride could influence phototactic responses in halophilic microorganisms, showcasing the importance of RHPP+ Cl- in environmental adaptations .

Q & A

Q. What are the standard protocols for synthesizing and characterizing RHPP+ ion Chloride in laboratory settings?

Answer: Synthesis of this compound should follow validated protocols for pyridinium salt derivatives. Key steps include:

- Synthesis : Reacting 4-(4-chlorophenyl)pyridine with 4-(4-fluorophenyl)-4-hydroxybutyl chloride under anhydrous conditions, followed by ion exchange to isolate the chloride salt .

- Characterization :

- Documentation : Follow guidelines for reporting synthetic procedures, including reagent sources, reaction conditions, and spectral data in the "Experimental" section .

Q. How should researchers design experiments to assess the inhibitory efficacy of this compound on chloride channels?

Answer:

- In Vitro Assays :

- Use patch-clamp electrophysiology on transfected HEK-293 cells expressing target chloride channels (e.g., CLC-2 or GABA receptors).

- Include positive controls (e.g., known inhibitors like picrotoxin) and vehicle controls .

- Test a concentration range (1 nM–100 µM) to calculate IC values, with triplicate measurements to ensure reproducibility .

- Data Reporting :

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in experimental data regarding this compound’s off-target effects?

Answer:

- Orthogonal Assays :

- Data Analysis :

Q. How can researchers optimize experimental conditions to study this compound’s binding kinetics using advanced spectroscopic techniques?

Answer:

- Surface Plasmon Resonance (SPR) :

- Isothermal Titration Calorimetry (ITC) :

- Reporting Standards :

Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

- Pharmacokinetic Factors :

- In Vivo Models :

- Data Integration :

Guidelines for Data Presentation

- Tables : Include spectral data (NMR, HPLC), kinetic parameters (IC, K), and statistical summaries .

- Figures : Label microscopy images (e.g., "Fig. 3A: HEK-293 cell response to 10 µM RHPP+") with scale bars and error bars .

- Reproducibility : Archive raw data in public repositories (e.g., Zenodo) and cite repository DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.